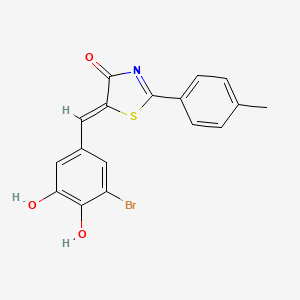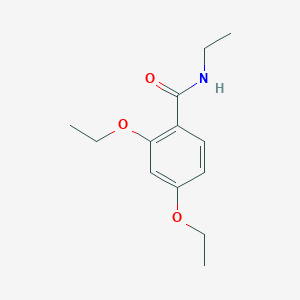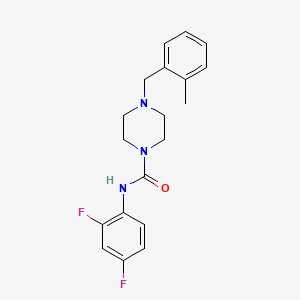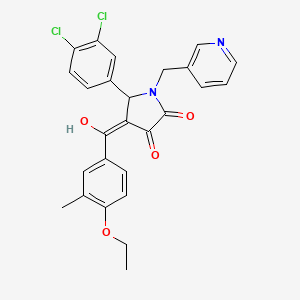![molecular formula C20H24ClN3O B5351639 2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5351639.png)
2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide, commonly known as CP-122,721, is a chemical compound that belongs to the class of benzylacetamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia.
作用機序
CP-122,721 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in the mesolimbic and mesocortical dopamine systems. The mesolimbic dopamine system is involved in reward and reinforcement, while the mesocortical dopamine system is involved in cognitive and emotional processing. Antagonism of the dopamine D3 receptor by CP-122,721 leads to a decrease in dopamine release in these systems, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
CP-122,721 has been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be mediated by the antagonism of the dopamine D3 receptor, which leads to a decrease in dopamine release in the mesolimbic and mesocortical dopamine systems. CP-122,721 has also been shown to have antipsychotic effects in animal models of schizophrenia.
実験室実験の利点と制限
CP-122,721 has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which allows for the study of the specific role of this receptor in various diseases. CP-122,721 has also been optimized for high yield and purity, which allows for reproducible results. However, CP-122,721 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. CP-122,721 also has a relatively short half-life, which can limit its duration of action in animal models.
将来の方向性
CP-122,721 has several potential future directions for research. One direction is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of CP-122,721. Another direction is the study of the role of the dopamine D3 receptor in other diseases such as addiction and Parkinson's disease. CP-122,721 may also have potential applications in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Further research is needed to fully understand the potential therapeutic applications of CP-122,721.
合成法
The synthesis of CP-122,721 involves the reaction of 3-chloroaniline with benzyl chloroacetate in the presence of sodium hydride to form 2-(3-chlorophenyl)acetophenone. This intermediate is then reacted with 4-(4-methyl-1-piperazinyl)benzylamine in the presence of potassium carbonate to form CP-122,721. The synthesis of CP-122,721 has been optimized to achieve high yields and purity.
科学的研究の応用
CP-122,721 has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. Studies have shown that CP-122,721 acts as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these diseases. CP-122,721 has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
2-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-23-9-11-24(12-10-23)19-7-5-16(6-8-19)15-22-20(25)14-17-3-2-4-18(21)13-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASKYCXYLVDHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)

![methyl [5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5351575.png)
![4-methoxy-2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5351581.png)
![5-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5351590.png)
![N-cyclopentyl-N'-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5351598.png)
![5-{3-oxo-3-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]propyl}isoxazol-3-ol](/img/structure/B5351604.png)
![methyl 2-{5-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5351607.png)





![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5351668.png)